Cas no 175278-19-0 (4-Cyano-2-(trifluoromethoxy)acetanilide)

4-Cyano-2-(trifluoromethoxy)acetanilide 化学的及び物理的性質
名前と識別子
-
- N-(4-Cyano-2-(trifluoromethoxy)phenyl)acetamide
- 4-Cyano-2-(trifluoromethoxy)acetanilide
- Acetamide,N-[4-cyano-2-(trifluoromethoxy)phenyl]-
- N-[4-cyano-2-(trifluoromethoxy)phenyl]acetamide
- N1-[4-cyano-2-(trifluoromethoxy)phenyl]acetamide
- 4'-Cyano-2'-(trifluoromethoxy)acetanilide
- N-(4-cyano-2-trifluoromethoxy-phenyl)-acetamide
- 4-ACETAMIDO-3-(TRIFLUOROMETHOXY)BENZONITRILE
- N1-[4-cyano-2-(trifluoromethoxy)phenyl]acetamide, 95+%
- A881591
- Acetamide, N-[4-cyano-2-(trifluoromethoxy)phenyl]-
- N-(4-cyano-2-trifluoromethoxyphenyl)-acetamide
- SCHEMBL4398648
- AKOS022181786
- CS-0333838
- 175278-19-0
- Maybridge1_000083
- DTXSID00371565
- FS-1070
- MFCD00204174
- MixCom1_000149
- 4-cyano-2-(trifluoromethoxy)acetanilide, AldrichCPR
- FT-0629701
- DB-065091
- N-[4-Cyano-2-(trifluoromethoxy)phenyl]acetamide, 4-(Acetylamino)-3-(trifluoromethoxy)benzonitrile
-
- MDL: MFCD00204174
- インチ: InChI=1S/C10H7F3N2O2/c1-6(16)15-8-3-2-7(5-14)4-9(8)17-10(11,12)13/h2-4H,1H3,(H,15,16)
- InChIKey: RHBNAXXJVYFEEA-UHFFFAOYSA-N
- ほほえんだ: CC(NC1=C(OC(F)(F)F)C=C(C#N)C=C1)=O
計算された属性
- せいみつぶんしりょう: 244.04600
- どういたいしつりょう: 244.04596196g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 334
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 3
- 疎水性パラメータ計算基準値(XlogP): 何もない
- トポロジー分子極性表面積: 62.1Ų
じっけんとくせい
- 色と性状: 未確定
- ゆうかいてん: 118 °C
- PSA: 62.12000
- LogP: 2.48828
- ようかいせい: 未確定
4-Cyano-2-(trifluoromethoxy)acetanilide セキュリティ情報
- 危害声明: Irritant
- 危険カテゴリコード: 36/37/38-43-36-22
- セキュリティの説明: S26-S36/37/39
-
危険物標識:
- リスク用語:R20/21/22; R36/37/38
- 危険レベル:IRRITANT
- セキュリティ用語:S26;S36/37/39
4-Cyano-2-(trifluoromethoxy)acetanilide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1264459-5g |
Acetamide, N-[4-cyano-2-(trifluoromethoxy)phenyl]- |
175278-19-0 | 97% | 5g |
$280 | 2023-05-18 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 001344-5g |
4-Cyano-2-(trifluoromethoxy)acetanilide |
175278-19-0 | 97% | 5g |
2485.0CNY | 2021-07-05 | |
TRC | C988268-500mg |
4-Cyano-2-(trifluoromethoxy)acetanilide |
175278-19-0 | 500mg |
$ 95.00 | 2022-06-06 | ||
TRC | C988268-1g |
4-Cyano-2-(trifluoromethoxy)acetanilide |
175278-19-0 | 1g |
$ 135.00 | 2022-06-06 | ||
abcr | AB227500-25 g |
N1-[4-Cyano-2-(trifluoromethoxy)phenyl]acetamide, 95%; . |
175278-19-0 | 95% | 25g |
€160.70 | 2022-09-01 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 001344-1g |
4-Cyano-2-(trifluoromethoxy)acetanilide |
175278-19-0 | 97% | 1g |
649CNY | 2021-05-08 | |
Fluorochem | 004593-5g |
4-Cyano-2-(trifluoromethoxy)acetanilide |
175278-19-0 | 97% | 5g |
£54.00 | 2022-03-01 | |
A2B Chem LLC | AA94168-1g |
Acetamide, N-[4-cyano-2-(trifluoromethoxy)phenyl]- |
175278-19-0 | 97% | 1g |
$19.00 | 2024-04-20 | |
Ambeed | A229442-5g |
N-(4-Cyano-2-(trifluoromethoxy)phenyl)acetamide |
175278-19-0 | 97% | 5g |
$84.0 | 2024-04-22 | |
eNovation Chemicals LLC | Y1264459-1g |
Acetamide, N-[4-cyano-2-(trifluoromethoxy)phenyl]- |
175278-19-0 | 97% | 1g |
$205 | 2025-02-26 |
4-Cyano-2-(trifluoromethoxy)acetanilide 関連文献
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Shouqin Tain,Neway Belachew,Kwadwo Asare Owusu,Xiujian Zhao RSC Adv., 2021,11, 13556-13563
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2. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
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Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113
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Zixu Sun,Xinghui Wang,Tingwei Cai,Zhen Meng RSC Adv., 2016,6, 40799-40805
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Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
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Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
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P. Rogelio Escamilla,Yanming Shen,Quanjuan Zhang,Derek S. Hernandez,Cecil J. Howard,Daria Y. Filonov,Alexander V. Kinev,Jason B. Shear,Eric V. Anslyn Chem. Sci., 2020,11, 1394-1403
4-Cyano-2-(trifluoromethoxy)acetanilideに関する追加情報
4-Cyano-2-(trifluoromethoxy)acetanilide: A Comprehensive Overview
4-Cyano-2-(trifluoromethoxy)acetanilide (CAS No. 175278-19-0) is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound, characterized by its unique structure, combines a cyano group with a trifluoromethoxy substituent, making it a versatile molecule with potential applications in drug discovery and advanced materials development. Recent studies have highlighted its role in modulating biological pathways and its potential as a building block for novel pharmaceutical agents.
The synthesis of 4-Cyano-2-(trifluoromethoxy)acetanilide involves a multi-step process that leverages modern organic synthesis techniques. Researchers have employed various strategies, including nucleophilic aromatic substitution and coupling reactions, to efficiently construct this compound. The incorporation of the trifluoromethoxy group enhances the molecule's electronic properties, making it an attractive candidate for further functionalization. Recent advancements in catalytic methods have also improved the yield and purity of this compound, facilitating its use in large-scale applications.
One of the most promising aspects of 4-Cyano-2-(trifluoromethoxy)acetanilide is its pharmacological activity. Preclinical studies have demonstrated its ability to inhibit key enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. Additionally, this compound has shown selectivity towards certain receptor subtypes, which could be exploited for the development of targeted therapies. The cyano group plays a critical role in modulating these activities, underscoring the importance of structural diversity in drug design.
In terms of material science applications, 4-Cyano-2-(trifluoromethoxy)acetanilide has been investigated for its role in the synthesis of advanced polymers and coatings. Its ability to form stable cross-links under specific conditions makes it a valuable precursor for high-performance materials. Recent research has focused on optimizing polymerization conditions to enhance the mechanical and thermal properties of materials derived from this compound.
The environmental impact of 4-Cyano-2-(trifluoromethoxy)acetanilide has also been a topic of interest. Studies have shown that this compound exhibits low toxicity to aquatic organisms under standard laboratory conditions. However, further research is needed to assess its long-term effects on ecosystems and to develop sustainable methods for its production and disposal.
In conclusion, 4-Cyano-2-(trifluoromethoxy)acetanilide (CAS No. 175278-19-0) represents a significant advancement in organic chemistry with diverse applications across multiple disciplines. Its unique structure, combined with recent breakthroughs in synthesis and application development, positions it as a key molecule for future innovations in medicine and materials science.
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